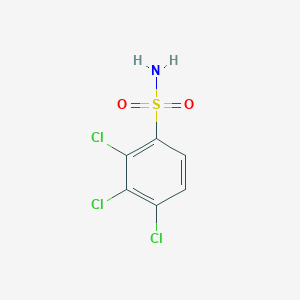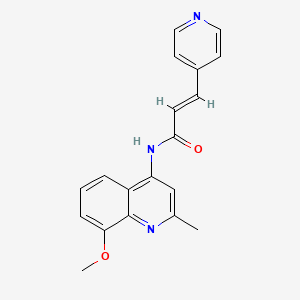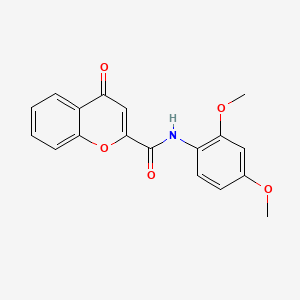
2,3,4-Trichlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichlorobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl3NO2S It is a derivative of benzenesulfonamide, where three chlorine atoms are substituted at the 2, 3, and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorobenzenesulfonamide typically involves the chlorination of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
2,3,4-Trichlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can interfere with metabolic pathways, leading to the desired biological effects. The chlorine atoms enhance the compound’s reactivity and binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobenzenesulfonamide
- 2,3,5-Trichlorobenzenesulfonamide
- 2,3,6-Trichlorobenzenesulfonamide
Uniqueness
2,3,4-Trichlorobenzenesulfonamide is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to other trichlorobenzenesulfonamides, it may exhibit different properties and applications based on the arrangement of chlorine substituents.
Properties
CAS No. |
89487-73-0 |
|---|---|
Molecular Formula |
C6H4Cl3NO2S |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,3,4-trichlorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H2,10,11,12) |
InChI Key |
RRGFPRYWNRFCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12214174.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12214183.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12214191.png)
![1-ethyl-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12214193.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12214195.png)
![(4Z)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12214201.png)
![3-(2-Chlorophenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyr imidine](/img/structure/B12214202.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B12214214.png)

![13-[4-(Difluoromethoxy)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B12214219.png)
![N-(4-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12214225.png)
![3-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214233.png)


